molecular formula C20H29N5O11 B015981 [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide CAS No. 180152-82-3

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide

Cat. No.: B015981
CAS No.: 180152-82-3
M. Wt: 515.5 g/mol
InChI Key: RWDIQDVCYXIARI-UHFFFAOYSA-N
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Description

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide is a heterobifunctional crosslinking reagent. It is known for its ability to form stable complexes with metal ions and is widely used in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to act as a versatile tool in biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide typically involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with maleimide derivatives. The process generally includes the following steps:

    Activation of DTPA: DTPA is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Reaction with Maleimide: The activated DTPA is then reacted with a maleimide derivative under mild conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

    Complexation Reactions: It forms stable complexes with metal ions, which is a key feature for its applications in radiolabeling and imaging.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Metal Ions: For complexation reactions, metal ions such as gadolinium, indium, and technetium are frequently used.

Major Products

The major products formed from these reactions include metal-chelate complexes and substituted derivatives, which are valuable in various analytical and diagnostic applications.

Scientific Research Applications

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent for metal ions in analytical chemistry.

    Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.

    Medicine: Utilized in the development of radiopharmaceuticals for imaging and therapy.

    Industry: Applied in the production of high-purity metal complexes for various industrial processes.

Mechanism of Action

The mechanism by which [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide exerts its effects involves the formation of stable complexes with metal ions. The compound’s maleimide group reacts with thiol groups on proteins or other molecules, forming a covalent bond. This allows for the targeted delivery of metal ions to specific sites, which is crucial for imaging and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriaminepentaacetic Acid (DTPA): A parent compound used for chelation therapy.

    Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent.

    N-Hydroxysuccinimide (NHS) Esters: Commonly used for bioconjugation.

Uniqueness

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide is unique due to its heterobifunctional nature, allowing it to form stable complexes with metal ions while also being able to conjugate with biomolecules. This dual functionality makes it particularly valuable in the development of targeted imaging agents and therapeutics.

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDIQDVCYXIARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444224
Record name N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180152-82-3
Record name N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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